molecular formula C27H32N4O2S B2872132 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689765-60-4

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2872132
CAS No.: 689765-60-4
M. Wt: 476.64
InChI Key: LHFZBVYXOHYAHF-UHFFFAOYSA-N
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Description

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
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Properties

CAS No.

689765-60-4

Molecular Formula

C27H32N4O2S

Molecular Weight

476.64

IUPAC Name

3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O2S/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)28-27(31)34/h1-9,21-22H,10-19H2,(H,28,34)

InChI Key

LHFZBVYXOHYAHF-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCN(CC4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a quinazolinone core, a thioxo group, and a benzylpiperazine moiety. Its chemical structure can be represented as follows:

C20H26N4OS\text{C}_{20}\text{H}_{26}\text{N}_4\text{OS}

Structural Components:

  • Quinazolinone Core : Known for various biological activities including anti-cancer and anti-inflammatory properties.
  • Benzylpiperazine : Often associated with stimulant effects and potential psychoactive properties.

Anticancer Potential

Recent studies have indicated that compounds similar to quinazolinones exhibit significant anticancer activity. For instance, quinazolinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The presence of the thioxo group may enhance this activity through increased reactivity with cellular targets.

Neuropharmacological Effects

The benzylpiperazine component suggests potential interactions with neurotransmitter systems. Research indicates that benzylpiperazine derivatives can modulate dopamine and serotonin levels, potentially impacting mood and cognition . This modulation could be beneficial in treating neuropsychiatric disorders, although it may also raise concerns regarding abuse potential similar to other piperazine derivatives .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in cancer metabolism.
  • Receptor Modulation : Interaction with dopamine and serotonin receptors could influence neurotransmission, providing therapeutic effects in mood disorders.

In Vitro Studies

In vitro studies conducted on related quinazolinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies utilized assays such as MTT and colony formation to evaluate cell viability and proliferation .

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast)12.5Apoptosis induction
BA549 (Lung)15.0Cell cycle arrest

In Vivo Studies

Animal models have shown that compounds similar to this quinazolinone can reduce tumor growth significantly when administered at specific dosages. For example, a study reported a 50% reduction in tumor size in mice treated with a related compound over four weeks .

Safety and Toxicology

While the therapeutic potentials are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as neurotoxicity and organ damage. Further research is needed to establish safe dosage ranges for potential therapeutic use .

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